Sodium artelinate is primarily sourced from artemisinin, which undergoes various chemical transformations to produce this derivative. The classification of sodium artelinate falls under the category of antimalarial drugs, specifically as a second-generation derivative of artemisinin. This group includes other compounds like sodium artesunate and dihydroartemisinin, which are also used in the treatment of malaria due to their improved pharmacokinetic profiles compared to artemisinin itself .
The synthesis of sodium artelinate typically involves several chemical reactions starting from artemisinin. The general steps include:
Sodium artelinate has a complex molecular structure characterized by multiple functional groups. The InChI key for sodium artelinate is DLDAUVZOFWOFKP-MAVRPWANSA-M, and its molecular formula is . The structure includes a beta-carboxybenzyl ether moiety that contributes to its pharmacological activity.
This representation highlights the stereochemistry and functional groups present in the compound.
Sodium artelinate can participate in various chemical reactions typical for its functional groups:
The mechanism by which sodium artelinate exerts its antimalarial effects involves several biochemical processes:
Relevant data indicates that sodium artelinate maintains its efficacy across a range of pH levels encountered in biological systems .
Sodium artelinate is primarily used in scientific research and clinical settings for:
Sodium artelinate originates from artemisinin, isolated from Artemisia annua. The synthesis involves sequential chemical modifications:
A breakthrough one-pot synthesis consolidates these steps: Artemisinin, NaBH₄, methyl p-(hydroxymethyl)benzoate, and catalysts react in dioxane/tetrahydrofuran at 20–30°C for 2.5–7 hours. Direct hydrolysis of the intermediate affords artelinic acid in 91.2–98% yield—a significant improvement over the traditional method’s 43.5–53% yield [1].
Table 1: Synthesis Method Comparison for Artelinic Acid
Parameter | Traditional Multi-Step Method | One-Pot Method |
---|---|---|
Reaction Vessels | 3 | 1 |
Yield (from artemisinin) | 43.5–53% | 91.2–98% |
Process Time | 4–5 days | 12–18 hours |
Purification | Column chromatography | Recrystallization |
Key Advantage | Established protocol | Efficiency, cost-effectiveness |
Sodium artelinate’s clinical value stems from its hydrolytic stability in aqueous solutions, addressing key limitations of artesunate:
Table 2: Physicochemical Stability of Artemisinin Derivatives
Property | Sodium Artelinate | Artesunate | Artemether |
---|---|---|---|
Aqueous Solubility | High | High | Low |
Primary Administration Route | Intravenous | Intravenous | Intramuscular |
Hydrolytic Half-life (pH 7.4) | >24 hours | ~0.3 hours | N/A |
Degradation Products | Minimal | DHA (active) | DHA (active) |
The choice of counterion significantly impacts solubility, crystallinity, and preclinical efficacy:
Table 3: Salt Form Comparison of Artelinic Acid Derivatives
Property | Sodium Artelinate | Artelinic Acid-Lysine (AL) |
---|---|---|
Molecular Weight | 440.5 g/mol | 573.7 g/mol |
Water Solubility | >500 mg/mL | ~350 mg/mL |
Crystal Structure | Ionic lattice (Na⁺) | Hydrogen-bonded network |
Ex Vivo Potency (vs. P. falciparum) | Moderate | Low |
Metabolic Conversion to DHA | Minimal | Minimal |
Concluding Remarks
Sodium artelinate exemplifies targeted molecular optimization in antimalarial development. Its synthesis leverages both traditional and innovative one-pot approaches, achieving high yields and operational efficiency. Structural modifications confer exceptional hydrolytic stability, while sodium salt formulations balance solubility and pharmacokinetic performance. Though lysine salts offer crystallographic advantages, their reduced solubility and efficacy reinforce sodium artelinate’s therapeutic relevance. Future work may explore non-ionic solubilizing strategies or prodrug approaches to further enhance bioavailability.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1